Cas no 3727-20-6 (Benzene,1,4-dimethyl-2-(2-propen-1-yloxy)-)

Benzene,1,4-dimethyl-2-(2-propen-1-yloxy)- is a substituted aromatic compound featuring a dimethylbenzene core with an allyloxy functional group at the 2-position. This structure imparts reactivity suitable for further chemical modifications, particularly in organic synthesis and polymer applications. The allyloxy group offers versatility for crosslinking or functionalization via radical or nucleophilic pathways, while the dimethyl substitution enhances stability and influences electronic properties. Its balanced lipophilicity makes it a potential intermediate for specialty chemicals, fragrances, or agrochemicals. The compound’s defined molecular architecture ensures consistent performance in controlled reactions, though handling requires standard aromatic compound precautions due to volatility and potential flammability.
Benzene,1,4-dimethyl-2-(2-propen-1-yloxy)- structure
3727-20-6 structure
Product Name:Benzene,1,4-dimethyl-2-(2-propen-1-yloxy)-
CAS No:3727-20-6
MF:C11H14O
MW:162.228263378143
CID:323678
PubChem ID:219474
Update Time:2025-05-27

Benzene,1,4-dimethyl-2-(2-propen-1-yloxy)- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1,4-dimethyl-2-(2-propen-1-yloxy)-
    • 1,4-dimethyl-2-prop-2-enoxybenzene
    • 1,4-dimethyl-2-(prop-2-en-1-yloxy)benzene
    • 2,5-dimethylphenyl allyl ether
    • 2-allyloxy-1,4-dimethylbenzene
    • 2-Allyloxy-p-xylol
    • AC1L56T3
    • AC1Q56HK
    • ALLYL 2,5-XYLYL ETHER
    • Allyl-(2,5-dimethyl-phenyl)-aether
    • allyl-(2,5-dimethyl-phenyl)-ether
    • Allyl-[2.5]xylyl-aether
    • CTK4H7967
    • KST-1B4204
    • NSC849
    • O-allyl-2,5-xylenol
    • SureCN7816047
    • 3727-20-6
    • 2-(allyloxy)-1,4-dimethylbenzene
    • CS-0253631
    • 1,4-Dimethyl-2-(2-propen-1-yloxy)benzene
    • AKOS017265865
    • Gemfibrozil impurity G [EP]
    • Z54338240
    • UNII-22Y4E7LEH7
    • DTXSID40277097
    • Benzene, 1,4-dimethyl-2-(2-propen-1-yloxy)-
    • NSC-849
    • 22Y4E7LEH7
    • EN300-6478316
    • 1,4-dimethyl-2-(2-propenyloxy)benzene
    • GEMFIBROZIL IMPURITY G [EP IMPURITY]
    • SCHEMBL7816047
    • Inchi: 1S/C11H14O/c1-4-7-12-11-8-9(2)5-6-10(11)3/h4-6,8H,1,7H2,2-3H3
    • InChI Key: QWAGCIJITDEANI-UHFFFAOYSA-N
    • SMILES: O(CC=C)C1C=C(C)C=CC=1C

Computed Properties

  • Exact Mass: 162.10452
  • Monoisotopic Mass: 162.104
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Density: 0.931
  • Boiling Point: 236.2°Cat760mmHg
  • Flash Point: 87.8°C
  • Refractive Index: 1.504
  • PSA: 9.23
  • LogP: 2.86820

Benzene,1,4-dimethyl-2-(2-propen-1-yloxy)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Enamine
EN300-6478316-0.05g
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$98.0 2025-03-21

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